5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one

Kv1.3 channel autoimmune disease ion channel pharmacology

5-Butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one (CAS 374765-59-0) is a synthetic furochromene derivative with the molecular formula C21H17FO3 and a molecular weight of 336.36 g·mol⁻¹. It belongs to the 7H-furo[3,2-g]chromen-7-one (linear psoralen) scaffold class, characterized by a fused tricyclic system comprising a furan ring and a chromenone moiety.

Molecular Formula C21H17FO3
Molecular Weight 336.4 g/mol
Cat. No. B11612831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC21H17FO3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H17FO3/c1-2-3-4-14-9-21(23)25-20-11-19-17(10-16(14)20)18(12-24-19)13-5-7-15(22)8-6-13/h5-12H,2-4H2,1H3
InChIKeyBMGHKHOKTAZUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one – Core Structural Profile for Procurement Decisions


5-Butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one (CAS 374765-59-0) is a synthetic furochromene derivative with the molecular formula C21H17FO3 and a molecular weight of 336.36 g·mol⁻¹ . It belongs to the 7H-furo[3,2-g]chromen-7-one (linear psoralen) scaffold class, characterized by a fused tricyclic system comprising a furan ring and a chromenone moiety . The compound bears a butyl substituent at position 5 and a 4-fluorophenyl group at position 3, a substitution pattern that distinguishes it from both natural psoralens (e.g., 5-methoxypsoralen, 8-methoxypsoralen) and many synthetic analogs in the same series [1]. As a member of the 3-aryl-7H-furo[3,2-g]chromen-7-one family, it has been investigated for voltage-gated potassium channel modulation, particularly Kv1.3 blockade, which is relevant to autoimmune and inflammatory disease research [2].

Why Generic Substitution Fails for 5-Butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one in Research Applications


Furochromene derivatives sharing the 7H-furo[3,2-g]chromen-7-one core are not freely interchangeable; even minor substituent changes at positions 3 and 5 produce marked shifts in target affinity, selectivity, and physicochemical properties [1]. In the Kv1.3 blocker series reported by Wernekenschnieder et al., the most potent compound achieved a half-blocking concentration (IC₅₀) of 0.7 µM, while other analogs in the same series exhibited substantially lower potency, demonstrating the steep structure–activity relationship (SAR) within this chemotype [2]. Substituting the butyl chain at position 5 with shorter alkyl groups or replacing the 4-fluorophenyl at position 3 with other aryl moieties can alter logP, solubility, and membrane permeability, which in turn affect both in vitro assay performance and in vivo pharmacokinetics [3]. Furthermore, the specific 5-butyl-3-(4-fluorophenyl) substitution pattern distinguishes this compound from analogs such as 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one and 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one, which are cited in different biological contexts (e.g., estrogen receptor modulation and carbonic anhydrase inhibition, respectively) [4]. Procurement of a generic furochromene scaffold without verified substitution identity therefore carries a high risk of divergent or absent biological activity.

Quantitative Differentiation Evidence for 5-Butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one Against Key Analog Comparators


Kv1.3 Potassium Channel Blockade Potency in the 3-Aryl-7H-furo[3,2-g]chromen-7-one Series

The target compound belongs to a series of 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones evaluated for Kv1.3 blockade in mouse L-929 fibroblasts stably transfected with mKv1.3 [1]. The most potent member within this series achieved a half-blocking concentration (IC₅₀) of 0.7 µM [2]. Although the exact IC₅₀ value for 5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one is not individually reported in the publicly accessible abstract, the structure–activity relationship (SAR) indicates that the combination of a C5 alkyl chain and a C3 4-fluorophenyl substituent contributes to the Kv1.3 blocking pharmacophore [3]. This potency level places the series among the moderately active Kv1.3 blockers, approximately 100‐ to 200‐fold less potent than the optimized phenoxyalkoxypsoralen PAP-1 (IC₅₀ ≈ 2 nM) [4], but with a distinct substitution pattern that may confer different selectivity profiles across Kv channel subtypes [5].

Kv1.3 channel autoimmune disease ion channel pharmacology

Physicochemical Differentiation: Calculated logP and Predicted Solubility vs. Common Furocoumarin Analogs

The target compound has a calculated logP of approximately 5.2–5.9 (estimated by the MCule platform for structurally similar furochromene derivatives) , indicating higher lipophilicity compared to the natural furocoumarin 5-methoxypsoralen (5-MOP; logP ≈ 1.8) and 8-methoxypsoralen (8-MOP; logP ≈ 1.9) [1]. The predicted boiling point for 5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one is 505.4 ± 50.0 °C at 760 mmHg, with a density of 1.2 ± 0.1 g/cm³ , whereas 3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one (lacking the C5 butyl group) has a molecular weight of 280.25 g·mol⁻¹ and a lower boiling point of approximately 470–480 °C (predicted) . The 56 Da mass difference and logP shift of ~3.3–4.1 log units relative to 5-MOP/8-MOP are expected to significantly alter membrane permeability, plasma protein binding, and metabolic stability .

physicochemical profiling drug-likeness ADME prediction

Structural Differentiation: C5 Butyl Substituent vs. C5 Unsubstituted (Des-butyl) Analog in the Same Furochromene Series

The closest commercially listed analog to the target compound is 3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one (CAS 374708-61-9), which lacks the C5 butyl substituent . This des-butyl analog has a molecular weight of 280.25 g·mol⁻¹ and is available at 95% purity from AKSci . The presence of the butyl chain in the target compound adds 56.11 Da and introduces an additional rotatable bond, which is expected to increase conformational flexibility and alter binding interactions within hydrophobic pockets of target proteins . In the broader furochromene SAR literature, C5 alkyl chain length has been shown to modulate Kv1.3 potency; shorter chains (methyl, ethyl) generally reduce activity, while optimal length depends on the C3 substituent [1]. The 5-butyl-3-(4-fluorophenyl) combination represents an intermediate lipophilic substitution pattern that may balance potency and solubility better than the 5-phenyl or 5-naphthyl analogs [2].

structure-activity relationship synthetic analog fluorophenyl furochromene

Biological Context Differentiation: Kv1.3 Blockade vs. Estrogen Receptor Modulation in Furochromene Series

Furo[3,2-g]chromene derivatives have been patented for two distinct therapeutic applications: Kv1.3 channel blockade for autoimmune diseases [1] and estrogen receptor (ERα/ERβ) modulation for osteoporosis, breast cancer, and menopausal symptoms [2]. The target compound, with its 5-butyl-3-(4-fluorophenyl) substitution pattern, aligns structurally with the Kv1.3 blocker pharmacophore described by Wernekenschnieder et al., where C3 aryl groups and C5 alkyl chains are critical for ion channel interaction [3]. In contrast, the estrogen receptor modulator patent (US Patent 8,877,949) exemplifies compounds with different substitution patterns (e.g., 5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one) that incorporate additional methyl groups at positions 2 and 9, suggesting divergent SAR requirements for ER binding [4]. This functional divergence within the same scaffold family underscores that the target compound's biological activity profile is substitution-specific and cannot be inferred from other furochromene derivatives [5].

target selectivity estrogen receptor immunomodulation

Best-Fit Research and Industrial Application Scenarios for 5-Butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one


Kv1.3 Ion Channel Pharmacology and Autoimmune Disease Target Validation

The compound is best applied as a tool molecule for studying structure–activity relationships (SAR) within the 3-aryl-7H-furo[3,2-g]chromen-7-one Kv1.3 blocker series. Based on the Wernekenschnieder et al. (2004) study, this chemotype exhibits Kv1.3 blocking activity, with the most potent analog achieving an IC₅₀ of 0.7 µM [1]. The specific 5-butyl-3-(4-fluorophenyl) substitution pattern allows researchers to probe the role of C5 alkyl chain length and C3 aryl electronics on channel blockade potency and selectivity over other Kv subtypes. Use in whole-cell patch clamp assays on L-929 fibroblasts or CHO cells expressing human Kv1.3 is recommended, with PAP-1 (IC₅₀ = 2 nM) as a positive control for potency benchmarking [2].

Physicochemical Property Profiling and ADME Studies of Lipophilic Furochromenes

With a calculated logP of ~5.2–5.9 and a molecular weight of 336.36 g·mol⁻¹ , this compound is suitable for studies examining the impact of high lipophilicity on membrane permeability, plasma protein binding, and metabolic clearance in the furochromene class. It can serve as a comparator to the more polar natural psoralens (5-MOP, 8-MOP; logP ~1.8–1.9) [3] in Caco-2 permeability assays, microsomal stability tests, and plasma protein binding equilibrium dialysis experiments. The butyl chain introduces conformational flexibility that may be probed by molecular dynamics simulations or NMR spectroscopy to understand its effect on target binding entropy.

Synthetic Chemistry Reference Standard for Furo[3,2-g]chromen-7-one Derivative Libraries

The compound can function as a reference standard for the synthesis and characterization of novel furo[3,2-g]chromen-7-one derivatives. Its distinct CAS number (374765-59-0), well-defined molecular formula (C21H17FO3), and reported physicochemical data (density 1.2 ± 0.1 g/cm³, boiling point 505.4 ± 50.0 °C) make it suitable for HPLC purity calibration, NMR spectral library construction, and mass spectrometry method development. Its structural differentiation from the des-butyl analog (CAS 374708-61-9) provides a pair of compounds for studying the chromatographic and spectroscopic effects of C5 alkyl substitution.

Selectivity Profiling Across Furochromene Biological Targets

Given that furo[3,2-g]chromene derivatives are claimed to modulate both Kv1.3 channels and estrogen receptors depending on substitution pattern [4], this compound is well-suited for side-by-side selectivity profiling. It can be tested in parallel against Kv1.3 (patch clamp), ERα/ERβ (reporter gene assays), and carbonic anhydrase IX/XII (enzymatic inhibition assays) to quantify its target selectivity fingerprint. Such data would inform whether the 5-butyl-3-(4-fluorophenyl) pattern imparts Kv1.3-preferential activity or exhibits polypharmacology, guiding medicinal chemistry optimization efforts.

Quote Request

Request a Quote for 5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.